N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-2-5-15(14(20)8-11)22-16(25)10-27-17-9-13(6-7-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRASVOSHEJMGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The presence of the 1,2,4-oxadiazole and pyridine moieties suggests diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available literature and research findings.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study showed that derivatives of 1,2,4-oxadiazole demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 92.4 |
| CaCo-2 | 92.4 |
| MCF7 (Breast) | TBD |
| A549 (Lung) | TBD |
Antimicrobial Activity
The compound's thioacetamide structure may contribute to its antimicrobial properties. Research on similar compounds has shown activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anti-inflammatory Activity
Compounds with oxadiazole and thioether functionalities have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . These activities suggest potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications to the oxadiazole ring could significantly enhance anticancer activity.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thioacetamide derivatives revealed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : The oxadiazole and pyridine moieties may interact with specific cellular targets such as receptors or ion channels.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. Compounds similar to N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies reported that oxadiazole derivatives exhibit potent activity against leukemia and breast cancer cell lines .
Anticonvulsant Properties
Compounds with thiazole and oxadiazole groups have been investigated for their anticonvulsant properties. The structure of this compound suggests potential efficacy in treating seizure disorders due to the presence of the thiazole moiety .
Receptor Modulation
The compound may interact with specific receptors involved in cell proliferation and apoptosis pathways. The thiazole and oxadiazole components are known to modulate various signaling pathways that could lead to apoptosis in cancer cells .
Enzyme Inhibition
Oxadiazoles have been shown to inhibit certain enzymes crucial for tumor growth and survival. This suggests that this compound might also act as an enzyme inhibitor .
Synthesis and Development
The synthesis of N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-y)pyridin - 2 - yl)thio)acetamide involves multiple steps that ensure high purity and yield:
Synthetic Pathways
Recent patents describe efficient synthetic routes utilizing environmentally friendly methods that minimize waste . These methods often involve phase transfer catalysts to enhance reaction rates in aqueous media.
Case Studies
Several case studies have documented the synthesis of similar compounds with promising biological activities:
Chemical Reactions Analysis
Reactivity of the Acetamide Group
The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.
| Conditions | Reaction Outcome | References |
|---|---|---|
| Acidic (e.g., HCl, reflux) | Cleavage to 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetic acid and 2-chloro-4-methylaniline | |
| Basic (e.g., NaOH, heat) | Similar cleavage with formation of sodium carboxylate |
Research Insights :
Hydrolysis of structurally related acetamides (e.g., 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-arylacetamides) under acidic conditions proceeds quantitatively, as confirmed by HPLC and NMR monitoring. The reaction rate depends on steric hindrance from substituents on the aromatic ring.
Oxidation of the Thioether Linkage
The thioether (-S-) group can undergo oxidation to form sulfoxides or sulfones, altering electronic properties and biological activity.
| Oxidizing Agent | Product | References |
|---|---|---|
| H₂O₂ in acetic acid | Sulfoxide (mono-oxidized form) | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone (di-oxidized form) |
Research Insights :
In analogues like 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide derivatives, sulfoxide formation occurs selectively at ambient temperatures, while sulfones require stronger oxidants. The sulfone derivative often exhibits reduced solubility in polar solvents.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is generally stable under mild conditions but may undergo ring-opening or substitution under harsh treatment.
Research Insights :
Ring-opening reactions of 1,2,4-oxadiazoles in sulfuric acid yield products consistent with nitrile intermediates, as observed in mass spectrometry studies . The electron-withdrawing cyclopropyl group enhances ring stability against nucleophiles compared to aryl-substituted oxadiazoles.
Cyclopropane Ring Modifications
The strained cyclopropane ring may undergo ring-opening in acidic or catalytic conditions.
| Conditions | Reaction Outcome | References |
|---|---|---|
| H₂SO₄, heat | Ring-opening to form a propene derivative | |
| Transition metal catalysis | Insertion reactions (e.g., C–H activation) |
Research Insights :
Cyclopropane-containing oxadiazoles (e.g., 3-cyclopropyl-1,2,4-oxadiazoles) undergo acid-catalyzed ring-opening to form allylic intermediates, as confirmed by GC-MS analysis. Catalytic hydrogenation may also reduce the cyclopropane to a propane chain.
Electrophilic Aromatic Substitution (Pyridine Ring)
The pyridine ring may undergo substitution at activated positions, though steric and electronic effects from adjacent groups modulate reactivity.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta-substituted nitro derivative | |
| Halogenation | Cl₂, FeCl₃ | Chlorination at electron-rich sites |
Research Insights :
Substitution on the pyridine ring is sterically hindered by the bulky oxadiazole and thioether groups. Nitration of analogous pyridine-thioether compounds predominantly occurs at the meta position relative to the sulfur atom.
Q & A
Q. What are the standard synthetic routes for N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Alkaline conditions for nucleophilic aromatic substitution (e.g., replacing halogens with thiol or oxadiazole groups) .
- Condensation reactions : Use of condensing agents like DCC or EDC to form acetamide bonds .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or nitrile oxides under acidic or thermal conditions . Example protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, acetone, reflux | Thioether bond formation |
| 2 | Fe powder, HCl | Nitro group reduction |
| 3 | Cyanoacetic acid, DCC | Acetamide condensation |
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What preliminary biological screening methods are recommended?
Initial assays focus on:
- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays at 10–100 μM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Solubility studies : Use of DMSO/PBS mixtures to determine pharmacokinetic viability .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation?
Strategies include:
- Catalyst screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) at 80–100°C improve reaction kinetics .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150 W) .
Q. What computational methods are used to predict the compound’s physicochemical properties?
- DFT calculations : HOMO-LUMO analysis (energy gap ~4.5 eV) and MESP maps to predict electrophilic/nucleophilic sites .
- Molecular docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., LOX or AChE) .
- LogP prediction : Software like ChemAxon to estimate lipophilicity (LogP ~3.2) for bioavailability studies .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomeric forms .
- Chromatographic purification : HPLC with C18 columns (acetonitrile/water gradient) to isolate pure fractions .
Q. What structure-activity relationship (SAR) insights exist for modifying the cyclopropane-oxadiazole moiety?
Key findings:
- Cyclopropane substitution : Electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility .
- Oxadiazole position : 1,3,4-oxadiazole shows higher metabolic stability than 1,2,4-isomers .
- Thioacetamide linkage : Replacing sulfur with oxygen decreases potency due to reduced electron delocalization .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
- HPLC-DAD : C18 column, 1.0 mL/min flow, 254 nm detection (retention time ~8.2 min) .
- Elemental analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values .
- TGA/DSC : Thermal stability up to 200°C, indicating suitability for long-term storage .
Q. How to design a robust SAR study for derivatives of this compound?
- Scaffold diversification : Introduce substituents at the pyridine (position 4) or acetamide (position 2) .
- Bioisosteric replacements : Swap oxadiazole with triazole or thiadiazole to assess tolerance .
- Pharmacophore mapping : Overlay energy-minimized conformers to identify critical binding motifs .
Data Interpretation and Troubleshooting
Q. How to address low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
